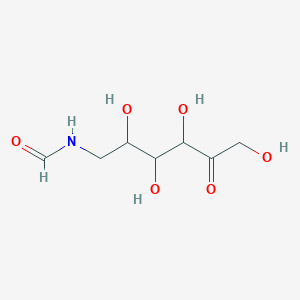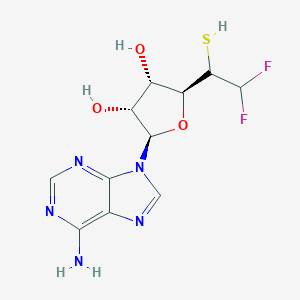
5'-Difluoromethylthio-5'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Difluoromethylthio-5'-deoxyadenosine (DFMA) is a nucleoside analog that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DFMA is a modified version of the natural nucleoside adenosine, where the hydroxyl group at the 5' position is replaced by a difluoromethylthio group. This modification results in increased stability and resistance to degradation by enzymes, making it a promising candidate for cancer therapy.
Mecanismo De Acción
5'-Difluoromethylthio-5'-deoxyadenosine is incorporated into the DNA of cancer cells during DNA synthesis, where it acts as a chain terminator, preventing further DNA synthesis. 5'-Difluoromethylthio-5'-deoxyadenosine also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that ultimately lead to cell death.
Biochemical and Physiological Effects:
5'-Difluoromethylthio-5'-deoxyadenosine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 5'-Difluoromethylthio-5'-deoxyadenosine has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). 5'-Difluoromethylthio-5'-deoxyadenosine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments is its stability and resistance to degradation by enzymes. This makes it a useful tool for studying DNA synthesis and replication. However, one limitation is that 5'-Difluoromethylthio-5'-deoxyadenosine is highly toxic and can cause significant side effects in vivo. Therefore, caution must be taken when handling and using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 5'-Difluoromethylthio-5'-deoxyadenosine. One area of interest is the development of more stable and less toxic analogs of 5'-Difluoromethylthio-5'-deoxyadenosine for use in cancer therapy. Another area of interest is the study of the mechanism of action of 5'-Difluoromethylthio-5'-deoxyadenosine, including its interaction with DNA polymerase and other proteins involved in DNA synthesis and replication. Finally, the use of 5'-Difluoromethylthio-5'-deoxyadenosine in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of existing cancer therapies.
Métodos De Síntesis
5'-Difluoromethylthio-5'-deoxyadenosine can be synthesized using a variety of methods, including the reaction of 5'-deoxyadenosine with difluoromethylthiolating reagents such as difluoromethylthiolating agents or bis(2-chloroethyl) sulfide. Another method involves the reaction of 5'-deoxyadenosine with a difluoromethylthio-substituted nucleoside triphosphate, using an enzyme such as DNA polymerase to catalyze the reaction.
Aplicaciones Científicas De Investigación
5'-Difluoromethylthio-5'-deoxyadenosine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. 5'-Difluoromethylthio-5'-deoxyadenosine works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
112606-73-2 |
|---|---|
Nombre del producto |
5'-Difluoromethylthio-5'-deoxyadenosine |
Fórmula molecular |
C11H13F2N5O3S |
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2,2-difluoro-1-sulfanylethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13F2N5O3S/c12-8(13)7(22)6-4(19)5(20)11(21-6)18-2-17-3-9(14)15-1-16-10(3)18/h1-2,4-8,11,19-20,22H,(H2,14,15,16)/t4-,5+,6-,7?,11+/m0/s1 |
Clave InChI |
QZHQGSPDUXGGIV-ZOXFDYRRSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(F)F)S)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |
Sinónimos |
5'-DFMTA 5'-difluoromethylthio-5'-deoxyadenosine 5'-difluoromethylthioadenosine 5-DFMTDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



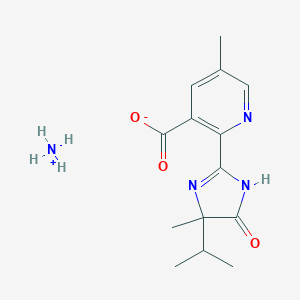
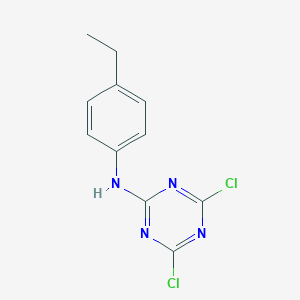
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)
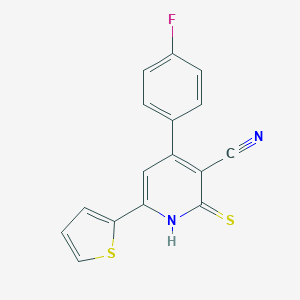
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
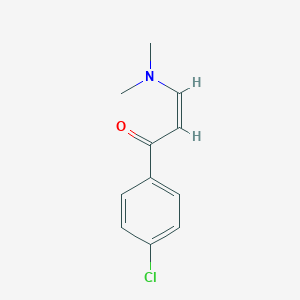
![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
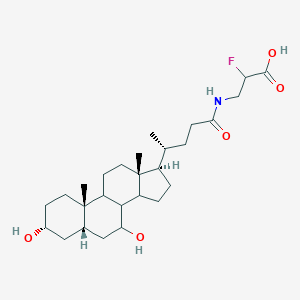
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)
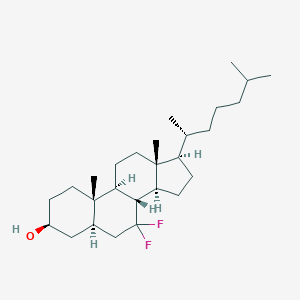
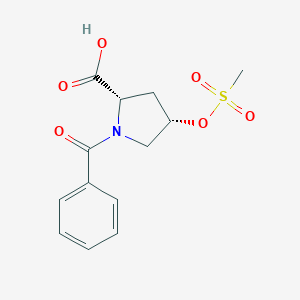
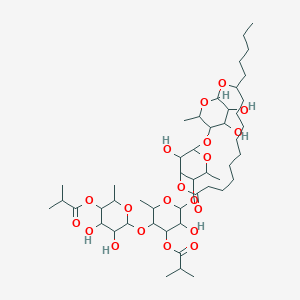
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
